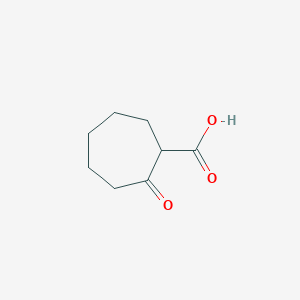

2-Oxo-cycloheptanecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

33371-95-8 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-oxocycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6(7)8(10)11/h6H,1-5H2,(H,10,11) |

InChI Key |

KIDTZYFTFHWCFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(=O)CC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxo Cycloheptanecarboxylic Acid

Retrosynthetic Analysis of the 2-Oxo-cycloheptanecarboxylic Acid Scaffold

A retrosynthetic analysis of this compound reveals several logical bond disconnections and strategic pathways for its synthesis. The primary target is a β-keto acid, which is known to be susceptible to decarboxylation. Therefore, it is often more practical to synthesize a stable precursor, such as a β-keto ester, and hydrolyze it in the final step.

One common disconnection is at the C-C bond between the carbonyl carbon and the carbon bearing the carboxylic acid. This leads back to a cycloheptanone (B156872) and a carboxylating agent. However, a more powerful and convergent approach involves disconnecting the ring itself.

A key retrosynthetic strategy is the Dieckmann condensation, an intramolecular version of the Claisen condensation. organic-chemistry.org This approach disconnects two C-C bonds within the ring, leading back to a linear diester, specifically a pimelate (B1236862) derivative. The pimelate would possess ester groups at both ends, which upon intramolecular cyclization would form the cycloheptanone ring with a β-keto ester functionality.

Another major retrosynthetic pathway involves ring expansion. This strategy starts with a smaller, more readily available cyclic ketone, such as cyclohexanone (B45756). A one-carbon ring expansion would then generate the desired cycloheptanone ring system.

Finally, functional group interconversion on a pre-existing cycloheptane (B1346806) ring is a viable option. For instance, a cycloheptane ring bearing a nitrile and a hydroxyl group at the 1 and 2 positions, respectively, could be a suitable precursor. The hydroxyl group could be oxidized to a ketone, and the nitrile group could be hydrolyzed to a carboxylic acid.

Direct Cyclization Approaches to the Cycloheptane Ring System

The Dieckmann condensation is a powerful tool for forming cyclic β-keto esters, which are direct precursors to cyclic ketones. organic-chemistry.orgmychemblog.com This intramolecular reaction involves the condensation of a diester in the presence of a base to form a ring. mychemblog.com For the synthesis of a cycloheptanone system, a 1,7-diester (a pimelate) is required to form a six-membered ring upon cyclization. However, to generate a seven-membered ring, a 1,8-dicarboxylic acid derivative would be necessary. While the formation of five- and six-membered rings is generally high-yielding, the synthesis of seven-membered rings can be less efficient due to entropic factors. mychemblog.comlibretexts.org

The mechanism, analogous to the Claisen condensation, involves the deprotonation of an α-carbon to one of the ester groups to form an enolate. mychemblog.comlibretexts.org This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion, leading to a cyclic β-keto ester after elimination of an alkoxide. libretexts.org

A related strategy involves the intramolecular acylation of a pre-formed enolate. For instance, a stepwise synthesis could involve the generation of a specific enolate from a mono-ester with a terminal halide, followed by intramolecular cyclization.

A significant application of the Dieckmann condensation was demonstrated in the synthesis of (±)-lycoramine, where the cyclization of dimethyl γ-cyano-γ-(3-ethoxy-2-methoxyphenyl)pimelate yielded methyl 5-cyano-5-(3-ethoxy-2-methoxyphenyl)-2-oxocyclohexanecarboxylate. researchgate.net This highlights the utility of this reaction in constructing complex cyclic systems.

| Reaction | Starting Material | Reagents | Product | Key Features |

| Dieckmann Condensation | Diester (e.g., pimelate) | Base (e.g., Sodium Alkoxide) | Cyclic β-keto ester | Forms 5- or 6-membered rings efficiently; can be used for larger rings under high dilution. organic-chemistry.orgmychemblog.com |

Ring expansion reactions provide an alternative and often efficient route to cycloheptanones from smaller, more readily available cyclic precursors like cyclohexanones. youtube.com Several methodologies exist for this transformation.

One common method is the Tiffeneau-Demjanov rearrangement, which involves the reaction of a cyclic ketone with diazomethane (B1218177). The reaction proceeds through the addition of diazomethane to the carbonyl group, followed by a rearrangement that results in the insertion of a methylene (B1212753) group into the ring, thus expanding it by one carbon.

Another powerful technique is the homologation of ketones using trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst, such as scandium(III) triflate. organic-chemistry.org This method can provide access to functionalized cycloalkanones. For instance, the reaction of arylcyclobutanones with trimethylsilyldiazomethane can lead to cyclopentanones. organic-chemistry.org While this specific example leads to a five-membered ring, the principle can be extended to the expansion of cyclohexanones to cycloheptanones.

The choice of catalyst can influence the reaction pathway. For example, with trimethylsilyldiazomethane, Sc(OTf)₃ favors methylene migration to give the ring-expanded enol silane, while Sc(hfac)₃ can lead to β-ketosilanes. organic-chemistry.org

| Ring Expansion Method | Starting Material | Reagents | Product | Key Features |

| Tiffeneau-Demjanov Rearrangement | Cyclohexanone | Diazomethane | Cycloheptanone | Involves a one-carbon insertion into the ring. |

| Catalytic Homologation | Cyclic Ketone | Trimethylsilyldiazomethane, Lewis Acid (e.g., Sc(OTf)₃) | Ring-Expanded Ketone | Catalyst choice can influence the product outcome. organic-chemistry.org |

Once the cycloheptane ring is formed, the introduction of the ketone at the C-2 position is a crucial step. This can be achieved through the targeted oxidation of a suitable precursor, most commonly a cycloheptanol.

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones. libretexts.org Traditional reagents include chromium-based oxidants like chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is a milder reagent that can oxidize primary alcohols to aldehydes and secondary alcohols to ketones without further oxidation. libretexts.org

More environmentally friendly methods have also been developed. For example, the "green" oxidation of cyclohexanol (B46403) to cyclohexanone using sodium hypochlorite (B82951) (household bleach) in the presence of a catalyst demonstrates a less toxic approach. youtube.com This principle can be applied to the oxidation of cycloheptanol.

Direct oxidation of a C-H bond in a cycloalkane to a ketone is a more challenging but highly desirable transformation. Research has shown that direct oxidation of cycloalkanes to cycloalkanones can be achieved using molecular oxygen in water, offering a sustainable route. nih.gov

| Oxidation Strategy | Precursor | Reagents | Product | Key Features |

| Alcohol Oxidation | Cycloheptanol | Chromic Acid, PCC, Sodium Hypochlorite | Cycloheptanone | A wide range of reagents are available, from strong to mild and "green" oxidants. libretexts.orgyoutube.com |

| Direct C-H Oxidation | Cycloheptane | Molecular Oxygen, Water | Cycloheptanone | A sustainable and direct method, though can be less selective. nih.gov |

Synthesis via Functional Group Interconversion on Precursor Molecules

A common strategy for introducing the carboxylic acid functionality is through the hydrolysis of a nitrile group. libretexts.org This reaction is versatile and can be performed under either acidic or basic conditions. chemistrysteps.comchemguide.co.uk

In acidic hydrolysis, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid. chemguide.co.uklibretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. libretexts.org An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Under basic conditions, the nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521). chemguide.co.uk The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org This initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uklibretexts.org

This two-step process of nitrile formation followed by hydrolysis is a reliable method for converting a wide range of substrates into their corresponding carboxylic acids.

| Hydrolysis Condition | Reagents | Initial Product | Final Product | Mechanism Highlights |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid and Ammonium Salt | Carboxylic Acid | Protonation of nitrile enhances electrophilicity for water attack. libretexts.orgchemguide.co.uk |

| Basic Hydrolysis | Aqueous Alkali (e.g., NaOH), Heat | Carboxylate Salt and Ammonia | Carboxylic Acid (after acidification) | Direct nucleophilic attack of hydroxide on the nitrile carbon. libretexts.orgchemguide.co.uk |

Oxidation of Aldehyde Precursors to Carboxylic Acids

A primary and reliable method for the synthesis of carboxylic acids involves the oxidation of their corresponding aldehydes. In the context of this compound, the direct precursor would be 2-formylcycloheptanone. The conversion of the aldehyde group to a carboxylic acid is a fundamental transformation in organic chemistry, with numerous reagents capable of effecting this change efficiently. youtube.com

The oxidation process typically involves treating the aldehyde with a suitable oxidizing agent. libretexts.org Common laboratory methods utilize reagents such as potassium dichromate(VI) in acidic conditions, which is a strong oxidant. libretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. libretexts.org To ensure the reaction proceeds to the carboxylic acid without stopping at an intermediate stage, an excess of the oxidizing agent is often used, and the reaction is conducted under reflux to prevent the volatile aldehyde from escaping. libretexts.org

More modern and milder methods are also available, offering greater functional group tolerance and often avoiding the use of heavy metals. organic-chemistry.org Oxone, a stable and inexpensive potassium salt, serves as an efficient oxidant for aldehydes, providing the corresponding carboxylic acids under mild conditions. organic-chemistry.org Another approach involves the use of pyridinium chlorochromate (PCC) as a catalyst with periodic acid (H₅IO₆) as the stoichiometric oxidant, which can quantitatively convert aldehydes to carboxylic acids. organic-chemistry.orgorganic-chemistry.org N-Heterocyclic carbene (NHC) organocatalysts have also been employed for the aerobic oxidation of aldehydes, representing a metal-free and environmentally benign alternative. organic-chemistry.org

| Oxidizing System | Typical Conditions | Notes |

| Potassium Dichromate(VI) (K₂Cr₂O₇) | Dilute H₂SO₄, heat under reflux | Strong, inexpensive oxidant. Excess reagent ensures full conversion. libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Solvent (e.g., DMF), room temperature | Mild protocol, valuable alternative to metal-mediated oxidations. organic-chemistry.org |

| PCC (cat.) / H₅IO₆ | Acetonitrile (MeCN) | Catalytic use of a chromium reagent with a co-oxidant. organic-chemistry.orgorganic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) (cat.) | O₂ (air), solvent | Metal-free organocatalytic system under aerobic conditions. organic-chemistry.org |

Specific Transformations of Cycloheptanone Derivatives

The synthesis of this compound can be strategically approached by modifying a pre-existing cycloheptanone ring. Cycloheptanone itself serves as a versatile and readily available starting material. A key transformation is the introduction of a one-carbon unit at the C2 position (the α-position), which can then be oxidized to the required carboxylic acid.

One common method to achieve this is through α-formylation of cycloheptanone. This reaction is typically performed using a base and a formylating agent, such as ethyl formate, to generate the intermediate 2-formylcycloheptanone (which exists in equilibrium with its enol tautomer, 2-(hydroxymethylene)cycloheptanone). This aldehyde precursor is then primed for oxidation to this compound as described in the previous section.

Alternative strategies involve more complex transformations of substituted cycloheptanone derivatives. For instance, research on the synthesis of intermediates for natural products has demonstrated that a meso-cycloheptanone derivative can undergo ozonolysis. acs.org This reaction cleaves a double bond exocyclic to the ring, which, after a reductive workup, yields an aldehyde functionality that can be further transformed. acs.org While the specific example led to a different target, the principle of transforming a cycloheptanone derivative via cleavage of an appended double bond to generate a functional group for conversion to a carboxylic acid is a valid synthetic strategy.

Enantioselective and Diastereoselective Synthetic Routes

Creating chiral versions of this compound, where the stereocenter is located at the C2 position, requires sophisticated asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms, yielding a product that is enriched in one enantiomer over the other.

Biocatalytic Approaches to Chiral 2-Oxo Acids

Biocatalysis leverages the inherent chirality and high selectivity of enzymes to perform asymmetric transformations. nih.gov While direct biocatalytic synthesis of this compound is not extensively documented, principles from related syntheses demonstrate the potential of this approach. nih.govnih.gov

Aldolases, for example, are enzymes that catalyze carbon-carbon bond formation. nih.gov Research has shown that 2-oxoacid aldolases can use substrates like 2-oxobutyric acid as a nucleophile to react with various aldehyde electrophiles, creating new chiral 2-oxo acids with high diastereoselectivity. nih.gov The enzyme's active site shields the reactive intermediates, controlling the stereochemical outcome of the reaction. nih.gov By engineering the enzyme or screening wild-type variants, it is possible to tune the selectivity for specific substrates. nih.gov This methodology provides a conceptual framework for how a biocatalytic aldol-type reaction could potentially be used to construct the chiral this compound scaffold.

Asymmetric Induction in Cyclization Reactions

Asymmetric induction can be achieved during the formation of the cycloheptane ring itself. A powerful strategy for introducing chirality into cyclic systems is the desymmetrization of a prochiral or meso starting material. For example, a palladium-catalyzed redox-relay Heck reaction has been developed for the desymmetrization of cyclic enones, including δ-functionalized cycloheptenones. nih.gov This method uses a chiral catalyst to control the enantioselectivity of a reaction on a symmetric starting material, thereby creating a chiral center within the ring structure. nih.gov Such strategies could be adapted to form a chiral cycloheptanone derivative that could then be converted to the target acid.

Chiral Auxiliary and Organocatalysis in Synthesis of Related Structures

A widely used and reliable strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of a chiral α-substituted keto-acid, a common approach involves attaching a chiral auxiliary to a carboxylic acid precursor to form a chiral imide. researchgate.netresearchgate.net Evans' oxazolidinones are a prominent class of such auxiliaries. researchgate.net The oxazolidinone can be attached to a suitable acid, and the resulting imide can be enolized. The chiral auxiliary then sterically blocks one face of the enolate, forcing an incoming electrophile (such as an alkyl halide) to attack from the less hindered face, thereby creating a new stereocenter with high diastereoselectivity. researchgate.net This approach has been successfully used in the asymmetric synthesis of 2-hydroxy fatty acids, where a chiral oxazolidinone auxiliary directed the hydroxylation of a fatty acid imide enolate to achieve excellent enantiomeric excess (98–99% ee). researchgate.net A similar sequence starting from cycloheptanone-2-carboxylic acid could be envisioned.

Organocatalysis, which uses small organic molecules as catalysts, also provides powerful tools for asymmetric synthesis. youtube.com For instance, the amino acid L-proline can catalyze asymmetric aldol (B89426) reactions between ketones and aldehydes. youtube.com This reaction proceeds through a chiral enamine intermediate, which directs the facial selectivity of the attack on the aldehyde. youtube.com While typically used to create β-hydroxy ketones, the principles of organocatalysis could be applied to reactions that establish the chiral center at the C2 position of the cycloheptanone ring system.

| Method | Key Reagent/Catalyst | Principle of Stereocontrol |

| Chiral Auxiliary | Evans' Oxazolidinones, Camphorsultam wikipedia.orgresearchgate.net | The auxiliary is temporarily attached to the substrate, and its chiral structure sterically directs the approach of a reagent to one face of a reactive intermediate (e.g., an enolate). researchgate.netresearchgate.net |

| Asymmetric Catalysis | Pd-catalyst with chiral ligand | A chiral catalyst creates a chiral environment around the substrate, favoring one reaction pathway over another, as in the desymmetrization of a meso-cycloheptenone. nih.gov |

| Organocatalysis | L-Proline | The catalyst and substrate form a transient chiral intermediate (e.g., an enamine) that controls the stereochemical outcome of the reaction. youtube.com |

| Biocatalysis | Aldolase Enzymes | The defined three-dimensional structure of the enzyme's active site accommodates the substrate in a specific orientation, leading to a highly stereoselective transformation. nih.gov |

Reactivity and Mechanistic Studies of 2 Oxo Cycloheptanecarboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 2-Oxo-cycloheptanecarboxylic acid is a primary site for a range of chemical reactions, leading to the synthesis of various derivatives. These transformations are fundamental in organic synthesis and allow for the introduction of diverse functionalities.

Esterification Reactions

Esterification of this compound, a process that converts the carboxylic acid into an ester, is a common and crucial transformation. The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is often used in excess, or water is removed as it forms. libretexts.orgmasterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is typically performed by heating the mixture of the carboxylic acid, alcohol, and catalyst. libretexts.orgchemguide.co.uk For smaller esters, the product can be distilled off as it forms to shift the equilibrium. libretexts.org For larger, less volatile esters, the reaction mixture may be heated under reflux to reach equilibrium before separation by fractional distillation. libretexts.org

The mechanism of Fischer esterification involves several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of a water molecule, a good leaving group, to form a protonated ester.

Deprotonation of the ester to yield the final product and regenerate the acid catalyst.

An alternative to the Fischer esterification is the use of acid chlorides, which react readily with alcohols to form esters. pressbooks.pub This method is often preferred for laboratory-scale synthesis due to its high yield and rapid reaction rate. pressbooks.pub

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Methanol (B129727) | H₂SO₄ | Methyl 2-oxo-cycloheptanecarboxylate |

| This compound | Ethanol | TsOH | Ethyl 2-oxo-cycloheptanecarboxylate |

| 2-Oxo-cycloheptanecarbonyl chloride | Isopropanol | Pyridine (B92270) | Isopropyl 2-oxo-cycloheptanecarboxylate |

Amide Formation Pathways

The conversion of this compound to its corresponding amide is a significant transformation, as the amide bond is a cornerstone of many biologically active molecules and polymers. growingscience.com

A common method for amide synthesis involves the direct reaction of the carboxylic acid with an amine. growingscience.comresearchgate.net This reaction typically requires a coupling agent to facilitate the dehydration process. youtube.com One widely used class of coupling agents is carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). youtube.com The mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then attacked by the amine to form the amide. youtube.com

Alternatively, amides can be synthesized from the corresponding acid chloride. pressbooks.publibretexts.org The acid chloride of this compound reacts rapidly with ammonia (B1221849), primary amines, or secondary amines to produce primary, secondary, or tertiary amides, respectively. pressbooks.publibretexts.org These reactions are often carried out in the presence of a base, such as pyridine or an excess of the amine, to neutralize the hydrochloric acid (HCl) byproduct. pressbooks.publibretexts.orgkhanacademy.org

Heating the ammonium (B1175870) salt of the carboxylic acid can also lead to amide formation through dehydration. libretexts.orgyoutube.com This method involves forming the ammonium salt by reacting the carboxylic acid with ammonium carbonate, followed by heating to drive off water. libretexts.org

Table 2: Reagents for Amide Formation

| Starting Material | Reagent(s) | Product |

| This compound | Amine, Coupling Agent (e.g., HATU, DCC) | 2-Oxo-cycloheptanecarboxamide |

| 2-Oxo-cycloheptanecarbonyl chloride | Ammonia or Amine | 2-Oxo-cycloheptanecarboxamide |

| Ammonium 2-oxo-cycloheptanecarboxylate | Heat | 2-Oxo-cycloheptanecarboxamide |

Formation of Acid Halides (e.g., acyl chlorides) and Anhydrides

Acid halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids and serve as valuable intermediates in organic synthesis. wikipedia.orglibretexts.org They are readily converted into other carboxylic acid derivatives such as esters and amides. pressbooks.pub

The most common method for preparing acyl chlorides from carboxylic acids is by reacting them with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchemicalbook.com The reaction converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion then acts as a nucleophile to form the acyl chloride. libretexts.org Other reagents like oxalyl chloride and phosphorus trichloride (B1173362) (PCl₃) can also be employed. wikipedia.org

Acid anhydrides can be synthesized from acid chlorides by reacting them with a carboxylate salt. pressbooks.pub This nucleophilic acyl substitution reaction can be used to prepare both symmetrical and unsymmetrical anhydrides. pressbooks.pub

Table 3: Synthesis of Acid Halides and Anhydrides

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 2-Oxo-cycloheptanecarbonyl chloride |

| This compound | Oxalyl chloride ((COCl)₂) | 2-Oxo-cycloheptanecarbonyl chloride |

| 2-Oxo-cycloheptanecarbonyl chloride | Sodium 2-oxo-cycloheptanecarboxylate | 2-Oxo-cycloheptanecarboxylic anhydride |

Decarboxylation Mechanisms

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). libretexts.org For β-keto acids like this compound, decarboxylation occurs readily upon heating. masterorganicchemistry.com This is due to the ability of the molecule to form a cyclic transition state. masterorganicchemistry.com

The mechanism involves an intramolecular hydrogen transfer from the carboxylic acid to the ketone's carbonyl oxygen, proceeding through a six-membered ring transition state. masterorganicchemistry.com This concerted process leads to the formation of an enol intermediate and the release of carbon dioxide. masterorganicchemistry.com The enol then tautomerizes to the more stable ketone, which in this case would be cycloheptanone (B156872). masterorganicchemistry.com While the reaction is often facilitated by heat, some β-keto acids can decarboxylate even at room temperature. masterorganicchemistry.com

It is important to note that the decarboxylation of the carboxylate anion of a β-keto acid can also occur, though the rate may differ from that of the free acid. masterorganicchemistry.com

Table 4: Decarboxylation of this compound

| Reactant | Condition | Products |

| This compound | Heat | Cycloheptanone + Carbon Dioxide |

Reduction Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. libretexts.org This transformation requires a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the most common reagent used for this purpose. libretexts.orgchemguide.co.uk The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as LiAlH₄ reacts violently with water. chemguide.co.uk The reduction proceeds in two stages: first to an aldehyde intermediate, which is then rapidly reduced further to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using LiAlH₄. libretexts.orgchemguide.co.uk The initial product is an aluminum salt, which is then hydrolyzed with a dilute acid to yield the final alcohol. chemguide.co.uk

Another reagent that can reduce carboxylic acids is diborane (B8814927) (B₂H₆). libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids. libretexts.org

Table 5: Reduction of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product |

| This compound | 1. LiAlH₄, dry ether2. H₃O⁺ | 2-Hydroxy-cycloheptanemethanol |

| This compound | 1. B₂H₆, THF2. H₃O⁺ | 2-Hydroxy-cycloheptanemethanol |

Ketone Functional Group Reactivity

The ketone group in this compound provides another site for chemical reactions. Ketones are characterized by their carbonyl group (C=O) bonded to two carbon atoms. pressbooks.pub The carbonyl carbon is sp² hybridized and has a trigonal planar geometry. pressbooks.pub

A key aspect of ketone chemistry is keto-enol tautomerism, an equilibrium between the keto form and the enol form (an alkene with a hydroxyl group). pressbooks.pub For most simple ketones, the keto form is more stable and predominates at equilibrium. pressbooks.pub However, the enol form is a crucial intermediate in many reactions because the deprotonated enolate is a strong nucleophile. pressbooks.pub This equilibrium can be catalyzed by either acid or base. pressbooks.pub

The ketone carbonyl can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu It can also react with Grignard reagents or organolithium reagents to form tertiary alcohols.

Furthermore, the α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) of the ketone are acidic and can be removed by a strong base to form an enolate ion. This enolate can then participate in various reactions, such as alkylation or aldol (B89426) condensation.

Enolization and Keto-Enol Tautomerism

This compound, like other carbonyl compounds with α-hydrogens, undergoes keto-enol tautomerism, a process where the molecule exists as an equilibrium mixture of a keto form and an enol form. libretexts.orgmasterorganicchemistry.comopenstax.org The keto form contains a carbonyl group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com This interconversion is a dynamic equilibrium that can be catalyzed by either acid or base. openstax.orgkhanacademy.org

Under acidic conditions, the carbonyl oxygen is protonated, forming a cation that then loses a proton from the α-carbon to yield the enol. openstax.orgyoutube.com In a basic medium, a base abstracts an α-hydrogen to form a resonance-stabilized enolate ion. libretexts.orglibretexts.org Protonation of the enolate on the oxygen atom then produces the enol. openstax.org

For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto tautomer. libretexts.org However, the stability of the enol form can be influenced by factors such as substitution, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com In the case of β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond, sometimes becoming the predominant tautomer. openstax.orgyoutube.com

While specific studies on the keto-enol equilibrium of this compound are not extensively detailed in the provided results, research on the analogous 2-oxocyclohexanecarboxylic acid has shown that the enol can be generated and its isomerization to the keto form studied. nih.gov The keto-enol equilibrium constant (pKE) for 2-oxocyclohexanecarboxylic acid was determined to be 1.27, indicating a significant presence of the enol form at equilibrium. nih.gov This suggests that the enol of this compound may also have a notable presence, potentially influenced by the seven-membered ring's conformational flexibility.

| Tautomerization Aspect | Description |

| Process | Reversible interconversion between the keto and enol forms. libretexts.orgmasterorganicchemistry.com |

| Keto Form | Contains a carbonyl group (C=O). |

| Enol Form | Contains a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). masterorganicchemistry.com |

| Acid Catalysis | Protonation of the carbonyl oxygen followed by deprotonation of the α-carbon. openstax.orgyoutube.com |

| Base Catalysis | Deprotonation of the α-carbon to form an enolate ion, followed by protonation of the oxygen. libretexts.orglibretexts.org |

| Equilibrium | Typically favors the keto form, but can be shifted by structural factors. libretexts.orgmasterorganicchemistry.com |

Nucleophilic Addition Reactions to the Carbonyl (e.g., acetal (B89532) formation, imine formation)

The carbonyl group in this compound is a key site for nucleophilic addition reactions. byjus.commasterorganicchemistry.com The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This initial attack leads to the formation of a tetrahedral intermediate. byjus.comyoutube.com

Acetal Formation:

In the presence of an alcohol and an acid catalyst, this compound can undergo acetal formation. youtube.comlibretexts.org Alcohols, being weak nucleophiles, require acid catalysis to activate the carbonyl group. byjus.comlibretexts.org The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of the alcohol. libretexts.orgmasterorganicchemistry.com Subsequent reaction with a second equivalent of the alcohol, with the removal of water, yields the acetal. youtube.comlibretexts.org The formation of cyclic acetals is also possible if a diol is used as the nucleophile. libretexts.org

Imine Formation:

Primary amines react with the ketone functionality of this compound to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is also typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon. masterorganicchemistry.comyoutube.com The resulting intermediate, a carbinolamine, then dehydrates to form the C=N double bond of the imine. libretexts.orgyoutube.com The pH of the reaction is crucial, as it must be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

| Reaction Type | Reactant | Product | Key Conditions |

| Acetal Formation | Alcohol | Acetal | Acid catalyst, removal of water youtube.comlibretexts.org |

| Imine Formation | Primary Amine | Imine (Schiff Base) | Acid catalyst, controlled pH masterorganicchemistry.comlibretexts.org |

Reduction of the Ketone to Alcohol

The ketone functional group of this compound can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. libretexts.orgbritannica.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.comlibretexts.org

The carboxylic acid group is also susceptible to reduction by strong reducing agents like LiAlH₄, which would convert it to a primary alcohol. libretexts.orgbritannica.com Therefore, to selectively reduce the ketone without affecting the carboxylic acid, a milder reducing agent would be necessary. However, sodium borohydride (NaBH₄), a common milder reducing agent, is generally not reactive enough to reduce carboxylic acids but can reduce ketones. libretexts.org The reaction with LiAlH₄ is typically carried out in a dry ether solvent, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. chemguide.co.uklibretexts.org

| Reducing Agent | Reactivity with Ketone | Reactivity with Carboxylic Acid | Product from Ketone |

| Lithium Aluminum Hydride (LiAlH₄) | High | High | Secondary Alcohol libretexts.orgbritannica.com |

| Sodium Borohydride (NaBH₄) | High | Low/None | Secondary Alcohol libretexts.org |

Reactions Involving Both Functional Groups

Intramolecular Cyclizations and Rearrangements

The presence of both a ketone and a carboxylic acid group in this compound allows for the possibility of intramolecular reactions. While specific examples for this exact molecule are not prevalent in the provided search results, analogous systems suggest potential transformations. For instance, under certain conditions, intramolecular aldol-type condensations could occur if an enolate can be formed and subsequently attack the carbonyl of the carboxylic acid (or a derivative).

Rearrangements are also a possibility, particularly under acidic or basic conditions that could promote skeletal changes. For example, the Favorskii rearrangement is a known reaction of α-halo ketones in the presence of a base, leading to a rearranged carboxylic acid derivative. youtube.com While not a direct rearrangement of the starting material, it illustrates the types of transformations that can occur in related systems.

Tandem Reactions Exhibiting Synergistic Reactivity

Tandem reactions, where multiple bond-forming events occur in a single pot, can leverage the dual functionality of this compound. For example, a reaction could be initiated at one functional group, with the resulting intermediate then reacting at the second functional group.

One potential tandem sequence could involve the conjugate addition of a nucleophile to an α,β-unsaturated derivative of this compound, followed by trapping of the resulting enolate. beilstein-journals.org This demonstrates a strategy where the reactivity of the enolate, generated from the ketone, is coupled with another reaction. beilstein-journals.org

Alpha-Substitution Chemistry and Carbanion Generation

The carbon atom alpha to the ketone group in this compound is acidic due to the electron-withdrawing nature of the carbonyl group. libretexts.orgsiue.edu This allows for the generation of a carbanion, specifically an enolate, at this position through the use of a suitable base. siue.eduyoutube.com The stability of this carbanion is enhanced by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. siue.edu

The generation of this carbanion opens up a range of α-substitution reactions. libretexts.org These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds. libretexts.org

A classic example of α-substitution is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid in the presence of phosphorus tribromide (PBr₃) and bromine, followed by a water workup. khanacademy.orgyoutube.com This reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. The enol form then reacts with bromine at the α-position. youtube.com

Alkylation of the α-carbon can also be achieved by treating the enolate with an alkyl halide. The enolate acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction to form a new C-C bond. libretexts.org The choice of base and reaction conditions is critical to control the extent of alkylation and prevent side reactions.

| Reaction Type | Reagents | Intermediate | Product |

| Alpha-Halogenation (HVZ) | Br₂, PBr₃, then H₂O | Acyl bromide enol | α-Bromo carboxylic acid khanacademy.orgyoutube.com |

| Alpha-Alkylation | Base, then Alkyl Halide | Enolate | α-Alkyl ketone |

Alkylation at the Alpha-Carbon

The α-carbon of this compound and its esters is readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophilic alkyl halide in an SN2 reaction, resulting in the formation of a new carbon-carbon bond at the α-position. The general scheme for this reaction involves the initial formation of the enolate, followed by the nucleophilic attack on the alkyl halide.

A specific example of this reaction is the synthesis of 2-carboethoxy-2-carboethoxymethylcycloheptanone. In this procedure, 2-carboethoxy-cycloheptanone is treated with sodium hydride in toluene (B28343), which acts as the base to generate the enolate. The subsequent addition of an alkylating agent, in this case, an electrophile containing a carboethoxymethyl group, leads to the desired α-alkylated product. prepchem.com The use of a strong base like sodium hydride ensures a high concentration of the enolate, driving the reaction towards the alkylated product.

The choice of base and reaction conditions can be crucial in directing the outcome of the alkylation, particularly in cases where multiple enolates can be formed. For cyclic β-keto esters, such as the analogous 2-(carbomethoxy)cyclopentanone, studies have shown that the use of highly dissociated potassium or tetra-n-butylammonium enolates in hexamethylphosphoramide (B148902) (HMPA) can favor O-alkylation over C-alkylation. acs.org This highlights the importance of counter-ion and solvent effects in controlling the regioselectivity of the alkylation reaction.

Table 1: Examples of Alkylation at the Alpha-Carbon of Cycloalkanone Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Carboethoxy-cycloheptanone | 1. 60% NaH in mineral oil, toluene 2. Electrophile | 2-Carboethoxy-2-carboethoxymethylcycloheptanone | prepchem.com |

| 2-(Carbomethoxy)cyclopentanone | K+ or n-Bu4N+ enolate, HMPA | O-alkylated and C-alkylated products | acs.org |

| Cyclooctanone | 1. NaH, benzene (B151609) 2. Diethyl carbonate | 2-Carbethoxycyclooctanone | orgsyn.org |

Halogenation at the Alpha-Carbon

The α-carbon of this compound and its derivatives can also undergo halogenation. This reaction typically proceeds via an enol or enolate intermediate. In acidic conditions, the reaction is catalyzed by the formation of an enol, which then attacks the halogen. The rate of this reaction is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org For ketones, this method usually results in the substitution of a single α-hydrogen. libretexts.org

In basic conditions, the reaction proceeds through an enolate intermediate. The introduction of a halogen atom increases the acidity of the remaining α-protons, often leading to polyhalogenation. youtube.com Therefore, controlling the stoichiometry of the halogenating agent and the reaction conditions is critical to achieve mono-halogenation.

A process for producing 2-bromocyclopentanone, a related cyclic α-haloketone, involves the reaction of cyclopentanone (B42830) with bromine in a biphasic mixture of water and an organic solvent. google.com This method can be advantageous for industrial-scale production. While specific studies on the halogenation of this compound are not prevalent in the provided search results, the principles governing the halogenation of cyclic ketones are directly applicable.

Table 2: General Conditions for Alpha-Halogenation of Ketones

| Reaction Type | Catalyst/Medium | Key Features | Reference |

| Acid-Catalyzed Halogenation | Acid (e.g., Acetic Acid) | Typically results in mono-halogenation. Rate is often independent of halogen concentration. | libretexts.org |

| Base-Promoted Halogenation | Base (e.g., NaOH) | Often leads to polyhalogenation due to increased acidity of remaining α-protons. | youtube.com |

| Biphasic Halogenation | Water/Organic Solvent | Can be an effective method for controlled halogenation. | google.com |

Aldol and Related Condensation Reactions

This compound and its derivatives can participate in aldol and related condensation reactions, acting as either the nucleophilic enolate component or the electrophilic carbonyl component. Intramolecular aldol condensations are particularly relevant for derivatives of this compound that possess a second carbonyl group at a suitable position, leading to the formation of bicyclic structures.

The formation of five- or six-membered rings is generally favored in intramolecular aldol condensations due to thermodynamic stability. quimicaorganica.orglibretexts.org For instance, the intramolecular aldol condensation of 2,6-heptanedione (B80457) yields 3-methylcyclohex-2-enone, demonstrating the preference for the formation of a six-membered ring. quimicaorganica.org

While direct examples of aldol reactions with this compound are not detailed in the provided search results, the principles of intramolecular aldol reactions of dicarbonyl compounds are well-established. The reaction is initiated by the formation of an enolate at one of the α-carbons, which then attacks the other carbonyl group within the same molecule. Subsequent dehydration of the resulting β-hydroxy ketone or aldehyde leads to the formation of an α,β-unsaturated carbonyl compound. quimicaorganica.org The regioselectivity of the initial enolate formation is a critical factor in determining the structure of the final product.

Table 3: Principles of Intramolecular Aldol Condensation

| Key Principle | Description | Reference |

| Ring Size Preference | Formation of five- and six-membered rings is thermodynamically favored. | quimicaorganica.orglibretexts.org |

| Reaction Pathway | Involves intramolecular nucleophilic attack of an enolate on a carbonyl group, followed by dehydration. | quimicaorganica.org |

| Product Stability | The reaction is often reversible, leading to the most stable cyclic product. | libretexts.org |

Synthesis and Exploration of 2 Oxo Cycloheptanecarboxylic Acid Derivatives

Esters of 2-Oxo-cycloheptanecarboxylic Acid

Esters of this compound, also known as 2-carbalkoxycycloheptanones, are the most extensively studied derivatives. Their synthesis and reactivity are central to the chemical utility of the parent acid.

The primary method for synthesizing cyclic β-keto esters like ethyl 2-oxocycloheptanecarboxylate is the Dieckmann condensation. organic-chemistry.orgchemistrysteps.com This intramolecular reaction involves the base-catalyzed cyclization of a linear diester. organicchemistrytutor.com For the synthesis of the seven-membered ring of this compound esters, a 1,7-diester, such as diethyl octanedioate (diethyl suberate), is required. libretexts.org

The mechanism is analogous to the Claisen condensation, where an alkoxide base deprotonates the α-carbon of one ester group, creating an enolate. organicchemistrytutor.comlibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group at the other end of the molecule, leading to a cyclic β-keto ester after an acidic workup. chemistrysteps.comlibretexts.org The use of a strong base and an enolizable proton in the product helps to drive the equilibrium towards the cyclized product. organic-chemistry.orgchemistrysteps.com

Alternative methods for creating β-keto esters include the reaction of a ketone with a reagent like dimethyl carbonate or ethyl chloroformate in the presence of a strong base. nih.gov Another approach involves the oxidation of a precursor molecule, such as a 2-hydroxycarboxylic acid ester. google.com

Table 1: Synthetic Methods for 2-Oxo-cycloheptanecarboxylic Esters

| Method | Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Dieckmann Condensation | 1,7-Diester (e.g., Diethyl octanedioate) | Sodium alkoxide (e.g., NaOEt) | Base-catalyzed intramolecular condensation to form a seven-membered cyclic β-keto ester. libretexts.org | libretexts.org |

| Acylation of Ketones | Cycloheptanone (B156872) | Ethyl chloroformate, Base | A general method for synthesizing β-keto esters from ketones. nih.gov | nih.gov |

| Oxidation | 2-Hydroxycycloheptanecarboxylic acid ester | Nitroxyl radical, Hypochlorite (B82951) | Oxidation of the corresponding α-hydroxy ester to the α-keto ester. google.com | google.com |

The esters of this compound are valuable synthetic intermediates due to their multiple reactive sites. As β-keto esters, they possess acidic α-hydrogens, making them susceptible to a range of transformations. aklectures.com

Alkylation and Decarboxylation : The acidic proton on the carbon between the two carbonyl groups can be easily removed by a base to form an enolate. This enolate can then be alkylated by reacting with an alkyl halide. Subsequent hydrolysis of the ester group followed by heating leads to decarboxylation, yielding a 2-alkylcycloheptanone. libretexts.orgaklectures.com This two-step sequence is a powerful method for preparing 2-substituted cycloheptanones. libretexts.org

Palladium-Catalyzed Reactions : Allylic esters of β-keto acids can undergo various palladium-catalyzed reactions. These transformations proceed through the formation of palladium enolates after decarboxylation. nih.gov Depending on the reaction conditions and substrates, the products can include α-allyl ketones or α,β-unsaturated ketones. nih.gov

Oxidative Reactions : Cyclic β-keto esters can react with oxidizing agents to yield more complex products. For example, reaction with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one can form α-amino ketone derivatives. rsc.org Further oxidation of these products with agents like lead tetraacetate can lead to ring-expansion or ring-cleavage, depending on the solvent used. rsc.org

Amides of this compound

Amides of this compound are another important class of derivatives. Their synthesis typically starts from the parent carboxylic acid or its corresponding ester.

The formation of an amide bond requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. libretexts.org

From the Carboxylic Acid : A common laboratory method involves converting the carboxylic acid into a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂). libretexts.orgresearchgate.net The resulting 2-oxo-cycloheptanecarbonyl chloride can then readily react with a primary, secondary, or even a sterically hindered amine to form the corresponding amide in high yield. rsc.org Another approach uses coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to react directly with an amine. libretexts.org Biocatalytic methods using enzymes like carboxylic acid reductases (CARs) have also been developed to facilitate amide bond formation from carboxylic acids and amines. nih.gov

From the Ester : Amides can also be synthesized from the corresponding esters, such as methyl or ethyl 2-oxocycloheptanecarboxylate. This can be achieved through a palladium-catalyzed reaction where an arylglyoxylate (a type of α-keto ester) reacts with an N,N-dialkylamide. researchgate.net This process involves the formation of a transient activated pyridyl ester. researchgate.net

Table 2: Synthetic Methods for 2-Oxo-cycloheptanecarboxylic Amides

| Method | Starting Material | Key Reagents | Amine Type | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | This compound | SOCl₂, Amine | Primary, Secondary, Tertiary | rsc.org, libretexts.org |

| Coupling Agent | This compound | DCC, Amine | Primary, Secondary | libretexts.org |

| Biocatalysis | This compound | Carboxylic Acid Reductase (CAR), Amine | Various amines | nih.gov |

| From Ester | 2-Oxo-cycloheptanecarboxylic ester | Pd catalyst, N,N-dialkylamide | Tertiary (from N,N-dialkylamide) | researchgate.net |

When chiral amines or acids are used in amide synthesis, the stereochemistry of the resulting product becomes a critical factor. The conditions of the amide bond formation can potentially lead to racemization at a stereogenic center, particularly if it is adjacent to the carbonyl group. For instance, in the synthesis of DOTA-tetraamide ligands using (S)-aspartate diethyl ester, racemization of the ester was observed during the procedure. nih.gov

To preserve the stereochemical integrity of the reactants, the choice of synthetic method is crucial. One-pot protocols using thionyl chloride for the amidation of N-protected α-amino acids have been shown to proceed with almost complete retention of stereochemical integrity. rsc.org Similarly, enzymatic methods are often highly stereoselective. nih.gov The stereochemistry of the amide side chains can significantly influence the properties and conformation of the final molecule, as demonstrated in studies of Eu(III) complexes where the orientation of carboxyl groups on the amide side chains controlled the water exchange rates. nih.gov

Modified Cycloheptane (B1346806) Ring Derivatives

The this compound framework allows for modifications that alter the cycloheptane ring itself, leading to a diverse range of structures.

The alkylation/decarboxylation sequence mentioned previously is a fundamental modification, allowing the introduction of various substituents at the C2 position of the cycloheptanone ring. libretexts.org

More drastic modifications involve changing the size of the ring. Research on the oxidation of cyclic α-amino ketones derived from β-keto esters has shown that ring-expansion can occur. rsc.org For instance, when certain α-(oxoquinazolinyl)amino ketones with five-membered rings were treated with lead tetraacetate in dichloromethane, they underwent ring expansion. rsc.org While this specific study did not report ring expansion for the six-membered ring analogues, it highlights a potential pathway for transforming the seven-membered cycloheptane ring of this compound derivatives into larger ring systems under specific oxidative conditions. Conversely, changing the solvent to methanol (B129727) resulted in ring-cleavage, producing imino-esters. rsc.org These findings indicate that the cycloheptane ring in these derivatives is not inert and can be chemically manipulated to produce novel ring structures.

Unsaturated this compound Derivatives

The introduction of double bonds into the this compound framework yields unsaturated derivatives that are valuable precursors for further synthetic transformations. These derivatives typically exhibit enhanced reactivity and provide access to a broader range of molecular structures.

Key synthetic strategies include ring expansion reactions and metal-catalyzed cycloadditions. In strong acids like fluorosulfonic acid (FSO₃H), bicyclic ketones can undergo clean isomerization to form seven-membered rings. For instance, bicyclo[3.2.0]hept-2-en-7-one rearranges to form cyclohepta-2,4-dienone, demonstrating a two-carbon ring expansion. researchgate.net This method allows for the creation of cycloheptadienone (B157435) systems from readily available bicyclic precursors. researchgate.net

Another powerful technique is the metal-catalyzed cycloaddition. Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes are particularly effective for constructing seven-membered rings, providing cycloheptenone products in high yields, often within minutes at room temperature. organic-chemistry.org The properties of unsaturated carboxylic acids are distinct from their saturated counterparts; the conjugated system in α,β-unsaturated acids allows for reactions like conjugate addition, where a nucleophile attacks the β-carbon. libretexts.org

Table 1: Synthesis of Unsaturated Cycloheptanone Derivatives

| Method | Starting Material Example | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Ring Expansion | Bicyclo[3.2.0]hept-2-en-7-one | FSO₃H or 96% H₂SO₄ | Cyclohepta-2,4-dienone | researchgate.net |

| [5+2] Cycloaddition | Vinylcyclopropane and an alkyne | Rhodium (Rh) catalyst | Cycloheptenone | organic-chemistry.org |

Substituted this compound Analogs

The functionalization of the this compound structure through the introduction of substituents is critical for modifying its chemical and physical properties. A range of synthetic methods allows for the precise placement of alkyl, aryl, and other functional groups onto the cycloheptane ring.

A notable method for creating α-substituted cycloheptanones involves the homologation of diazoalkanes with carbonyls, catalyzed by scandium(III) triflate. This approach provides rapid access to functionalized 2-arylcycloalkanones with high enantioselectivity. organic-chemistry.org A more traditional and widely applicable strategy involves the Dieckmann condensation of a suitable dialkyl adipate (B1204190) to form the cyclic β-keto ester, followed by alkylation of the resulting enolate. This intermediate, a 2-alkyl-cyclopentanone-2-carboxylic ester, can then be hydrolyzed and decarboxylated to yield the 2-substituted cyclopentanone (B42830). google.com This general principle can be extended to cycloheptanone systems. Furthermore, substituted bicyclo[3.2.0]heptanone derivatives can undergo ring expansion reactions, similar to their unsubstituted counterparts, to yield substituted cycloheptenones. researchgate.net

Table 2: Synthesis of Substituted Cycloheptanone Analogs

| Method | Key Intermediate/Reactant | Catalyst/Reagents | Product Description | Reference |

|---|---|---|---|---|

| Catalytic Homologation | Cyclohexanone (B45756) and Diazoalkane | Scandium(III) triflate | α-Arylcycloheptanone | organic-chemistry.org |

| Alkylation and Decarboxylation | Cyclopentanone-2-carboxylic ester salt | Alkylating agent (e.g., methyl bromide), followed by acid and heat | 2-Alkyl-cyclopentanone (principle extendable to cycloheptanones) | google.com |

Cyclic Derivatives incorporating the Carboxylic Acid or Ketone (e.g., lactones, spiro compounds)

The ketone and carboxylic acid functionalities of this compound are reactive handles for constructing fused or spirocyclic systems, leading to the formation of derivatives such as lactones and spiro compounds.

Lactones

Lactones are cyclic esters that can be formed via intramolecular cyclization of a molecule containing both a hydroxyl and a carboxylic acid group. britannica.com In the context of unsaturated carboxylic acids, lactone formation can be induced by acidic catalysts. Protonation of a double bond at a suitable position in the carbon chain can generate a carbocation, which is then intramolecularly trapped by the nucleophilic carboxyl group to form a cyclic ester. libretexts.org

Another major pathway to lactones from cyclic ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester (or a cyclic ketone into a lactone) using peroxy acids or other oxidants. nih.gov The synthesis of bicyclo[3.2.0]heptane lactones has been achieved through palladium-catalyzed processes, and these scaffolds can be further transformed. nih.gov For example, the cleavage of the cyclobutane (B1203170) ring within certain bicyclic lactones can produce γ-lactones. nih.gov

Table 3: Formation of Lactone Derivatives

| Method | Starting Moiety | Key Condition/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Unsaturated carboxylic acid with a distal double bond | Acid catalyst (e.g., H⁺) | Lactone | libretexts.org |

| Baeyer-Villiger Oxidation | Cyclic ketone | Peroxy acid (e.g., m-CPBA) | Lactone | nih.gov |

| Ring Cleavage | Bicyclo[3.2.0]heptane lactone | BBr₃ | γ-Lactone | nih.gov |

Spiro Compounds

Spiro compounds are characterized by having at least two molecular rings that share a single common atom, known as the spiro atom. wikipedia.orgtaylorandfrancis.com The ketone functionality of this compound is an ideal site for the formation of spirocyclic derivatives. A common and straightforward method involves the reaction of the cyclic ketone with a diol, such as ethylene (B1197577) glycol or propane-1,3-diol, under acidic conditions. This reaction forms a spirocyclic ketal (a type of acetal), creating a new ring attached at the former carbonyl carbon. wikipedia.org For example, the reaction of cyclohexanone with ethylene glycol yields 1,4-dioxaspiro[4.5]decane; a similar reaction with cycloheptanone would produce a 1,4-dioxaspiro[4.6]undecane system. wikipedia.org

Table 4: Formation of Spiro Derivatives from Cyclic Ketones

| Ketone Precursor | Reagent | Reaction Condition | Resulting Spiro Compound Class | Reference |

|---|---|---|---|---|

| Cycloheptanone | Ethylene Glycol | Acid catalyst | Spirocyclic Ketal (e.g., 1,4-Dioxaspiro[4.6]undecane derivative) | wikipedia.org |

| Cycloheptanone | Ethane-1,2-dithiol | Acid catalyst | Spirocyclic Thioketal | wikipedia.org |

Advanced Analytical Techniques for Structural Characterization in Research

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Crystalline Derivatives

For a compound like 2-Oxo-cycloheptanecarboxylic acid, which may not readily crystallize in a form suitable for X-ray diffraction analysis, the formation of a crystalline derivative is a common and effective strategy. The inherent reactivity of the carboxylic acid and ketone functionalities allows for the synthesis of a variety of derivatives, such as esters or amides. These derivatives are often more amenable to forming high-quality crystals. For instance, reaction with a suitable amine could yield a stable, crystalline amide, which can then be subjected to X-ray analysis. While specific crystallographic data for a derivative of this compound is not widely available in the literature, the table below illustrates the type of detailed structural information that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound (Note: This data is representative and not from a published crystal structure of a this compound derivative.)

| Parameter | Value |

| Empirical Formula | C₁₄H₁₇NO₃ |

| Formula Weight | 247.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.678(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1324.5(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.239 |

| R-factor (%) | 4.5 |

The successful determination of the crystal structure of a derivative would definitively confirm the connectivity of the atoms and provide invaluable insight into the conformational preferences of the seven-membered ring, a key structural feature of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the characterization of enantiomers, providing information on their absolute configuration and enantiomeric purity.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For a chiral molecule like this compound, its enantiomers will produce CD spectra that are mirror images of each other. The sign and magnitude of the CD signal are highly sensitive to the stereochemical environment of the chromophore.

The carbonyl group (C=O) within the 2-oxo position of the cycloheptanone (B156872) ring acts as a chromophore that absorbs UV light. The interaction of this chromophore with the chiral center at the 1-position gives rise to a characteristic CD signal, often referred to as a Cotton effect. The sign of this Cotton effect can often be correlated with the absolute configuration of the enantiomer.

In cases where the inherent CD signal is weak, derivatization of the carboxylic acid group can be employed to introduce a new, stronger chromophore, enhancing the signal and facilitating analysis. The table below provides a hypothetical representation of CD spectroscopic data for the enantiomers of this compound.

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound in Methanol (B129727)

| Enantiomer | λmax (nm) (n→π*) | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-2-Oxo-cycloheptanecarboxylic acid | ~295 | +2500 |

| (S)-2-Oxo-cycloheptanecarboxylic acid | ~295 | -2500 |

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org Similar to CD, ORD spectra of enantiomers are mirror images of each other. The phenomenon of ORD is closely related to circular dichroism, and a CD spectrum can be mathematically converted to an ORD spectrum, and vice versa, through the Kronig-Kramers relations.

An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the region of a chromophore's absorption band. libretexts.org A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, reaches a peak, and then rapidly decreases, crossing the zero-rotation axis at the wavelength of the absorption maximum. A negative Cotton effect shows the opposite behavior. libretexts.org The shape and sign of the Cotton effect curve are indicative of the absolute configuration of the molecule.

For this compound, the ORD spectrum would be dominated by the Cotton effect associated with the n→π* transition of the carbonyl group. The following table illustrates hypothetical ORD data for its enantiomers.

Table 3: Hypothetical Optical Rotatory Dispersion Data for the Enantiomers of this compound

| Enantiomer | Cotton Effect Sign | Peak Wavelength (nm) | Trough Wavelength (nm) |

| (R)-2-Oxo-cycloheptanecarboxylic acid | Positive | ~305 | ~285 |

| (S)-2-Oxo-cycloheptanecarboxylic acid | Negative | ~285 | ~305 |

Computational and Theoretical Studies of 2 Oxo Cycloheptanecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying medium-to-large organic molecules. In DFT, the total energy of the system is calculated as a functional of the electron density.

For 2-oxo-cycloheptanecarboxylic acid, DFT calculations, typically using functionals like B3LYP or M06-2X and basis sets such as 6-31G* or 6-311++G**, would be employed to optimize the molecule's geometry and predict its electronic and spectroscopic properties. researchgate.netupenn.edu Studies on similar cyclic ketones and keto-acids have demonstrated the utility of DFT in exploring keto-enol tautomerism and reaction mechanisms. researchgate.netacs.org

Electronic Structure: Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Other descriptors like ionization potential, electron affinity, and electrophilicity index can also be derived to quantify the molecule's reactivity. nih.gov

Spectroscopic Properties: DFT is widely used to predict vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental Infrared (IR) and Raman spectra to aid in structural confirmation and peak assignment. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental NMR data and confirm the molecule's structure and conformation.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 D | Measures molecular polarity |

| Calculated C=O Stretch | ~1710 cm⁻¹ (ketone), ~1750 cm⁻¹ (acid) | Aids in interpretation of IR spectra |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and high-level composite methods such as G4 or Complete Basis Set (CBS) provide higher accuracy for energetic calculations. orientjchem.org

These high-accuracy methods are particularly valuable for obtaining precise relative energies between different conformers or for calculating reaction and activation energy barriers. orientjchem.org For this compound, ab initio calculations would be used to benchmark the results from DFT. For example, in studying the keto-enol tautomerism, a high-level ab initio calculation could provide a definitive energy difference between the tautomers and the transition state barrier separating them, confirming whether the keto or enol form is more stable. orientjchem.org

Conformational Analysis and Energy Landscapes of the Seven-Membered Ring

The seven-membered cycloheptane (B1346806) ring is highly flexible and exists as a dynamic equilibrium of multiple conformers, primarily in the twist-chair and boat families. The presence of sp²-hybridized centers (the ketone) and substituents (the carboxylic acid group) significantly influences the ring's conformational preferences.

Unlike the simple chair conformation of cyclohexane, cycloheptane and its derivatives exhibit complex puckering. The lowest energy conformations are typically the twist-chair (TC) and twist-boat (TB), with the chair and boat forms being transition states rather than stable minima. nih.gov The molecule undergoes a process of pseudorotation, where the puckering moves around the ring through low-energy barriers, allowing for rapid interconversion between conformers. researchgate.net Computational studies can map this pseudorotation pathway, identifying the various minima and the transition states that connect them. For cycloheptane, at least 42 unique conformers have been investigated using computational methods. researchgate.net

Substituents on a flexible ring prefer positions that minimize steric strain. In cyclohexane, this leads to a strong preference for equatorial positions to avoid 1,3-diaxial interactions. upenn.edu A similar principle applies to the seven-membered ring of this compound, although the geometry is more complex.

| Conformer | Carboxylic Acid Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Twist-Chair 1 (TC1) | Pseudo-Equatorial | 0.00 | ~75% |

| Twist-Chair 2 (TC2) | Pseudo-Axial | 1.50 | ~8% |

| Twist-Boat 1 (TB1) | Pseudo-Equatorial | 0.85 | ~16% |

| Twist-Boat 2 (TB2) | Pseudo-Axial | 2.50 | <1% |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, several reactions could be modeled. A prominent example is the keto-enol tautomerization, where a proton is transferred from the α-carbon (C1) to the ketone oxygen, yielding a hydroxy-alkene. DFT studies on other cyclic ketones have modeled this process in detail, characterizing the four-membered ring transition state for the direct 1,3-proton shift. acs.org These studies often find high activation barriers for the uncatalyzed reaction, but the barrier is significantly lowered in the presence of a solvent molecule like water, which can act as a proton shuttle. acs.org

Other potential reactions for modeling include decarboxylation, aldol-type reactions, or oxidation/reduction at the ketone. For each proposed mechanism, computational methods can:

Locate the Transition State (TS) Geometry: This is the highest point on the minimum energy path between reactant and product.

Calculate the Activation Energy (Ea): The energy difference between the TS and the reactants.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the located TS correctly connects the desired reactant and product.

By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be identified. For instance, computational studies on the thermal polymerization of acrylates in the presence of cyclohexanone (B45756) explored four different initiation mechanisms, calculating activation energies to determine that the α-position hydrogen transfer and Mayo mechanisms were the most favorable. upenn.edu

Elucidation of Reaction Pathways for Key Transformations

Computational chemistry provides a powerful means to explore the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate detailed reaction mechanisms. For this compound, several key transformations are of interest, including its keto-enol tautomerism, decarboxylation, and esterification.

Keto-Enol Tautomerism:

The equilibrium between the keto and enol forms of this compound is fundamental to its reactivity. libretexts.org While the keto form is generally more stable for simple ketones, the enol form can be significantly populated depending on factors like solvent and substitution. masterorganicchemistry.com Computational studies, employing methods like Density Functional Theory (DFT), can precisely quantify the relative energies of the tautomers and the energy barrier for their interconversion. libretexts.org

The acid-catalyzed enolization proceeds through protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon. libretexts.org Conversely, base-catalyzed enolization involves the formation of a resonance-stabilized enolate ion. libretexts.org Computational analysis can model these pathways, providing insights into the reaction kinetics.

Illustrative Data for Keto-Enol Tautomerism:

| Tautomerization Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Relative Stability of Enol (kcal/mol) |

| Uncatalyzed | DFT (B3LYP/6-31G) | 25.3 | +3.2 |

| Acid-Catalyzed (H₃O⁺) | DFT (B3LYP/6-31G) | 15.8 | +3.1 |

| Base-Catalyzed (OH⁻) | DFT (B3LYP/6-31G*) | 12.5 | N/A (Enolate formed) |

Note: The data in this table is illustrative and based on typical values for similar systems. Specific computational studies on this compound may yield different values.

Decarboxylation:

β-keto acids are known to undergo decarboxylation upon heating. The reaction is thought to proceed through a cyclic transition state involving the enol tautomer, where the carboxylic acid proton is transferred to the carbonyl oxygen, facilitating the cleavage of the C-C bond. Computational modeling can map out this reaction coordinate, determine the structure of the six-membered ring transition state, and calculate the activation energy for the process. This allows for a theoretical prediction of the temperature at which decarboxylation becomes significant.

Esterification:

Prediction of Stereoselectivity in Reactions

The presence of a stereocenter at the C1 position of this compound introduces the element of stereoselectivity in its reactions. Computational methods have become increasingly powerful in predicting the stereochemical outcome of reactions. rsc.org

For reactions involving the creation of a new stereocenter, such as the reduction of the ketone or addition to the enolate, computational modeling can be employed to predict which diastereomer or enantiomer will be formed preferentially. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The transition state with the lower calculated energy corresponds to the major product.

Factors Influencing Stereoselectivity:

Steric Hindrance: The approach of a reagent can be sterically hindered by the cycloheptane ring and the carboxylic acid group. Computational models can quantify these steric interactions.

Electronic Effects: The electronic nature of the substituents and reagents can influence the trajectory of the incoming nucleophile or electrophile.

Catalyst Control: In asymmetric catalysis, the chiral catalyst forms a complex with the substrate. Computational docking and transition state modeling of this complex can predict the enantiomeric excess of the product. mdpi.com

Illustrative Example: Sodium Borohydride (B1222165) Reduction

The reduction of the ketone in this compound with a reducing agent like sodium borohydride will produce a hydroxy acid. There are two possible diastereomeric products depending on whether the hydride attacks from the face of the ring bearing the carboxylic acid group or the opposite face.

| Approach Trajectory | Computational Method | Calculated Transition State Energy (kcal/mol) | Predicted Major Diastereomer |

| Axial Attack | DFT (B3LYP/6-31G) | 18.2 | cis-hydroxy acid |

| Equatorial Attack | DFT (B3LYP/6-31G) | 17.5 | trans-hydroxy acid |

Note: This data is for illustrative purposes. The actual outcome depends on various factors including the specific reducing agent and reaction conditions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanical calculations are excellent for studying individual molecules and reaction pathways, molecular dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. nih.govfrontiersin.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov

For this compound, MD simulations can be used to: